molecular formula C5H12ClNO B2968318 1-(Azetidin-2-yl)ethanol;hydrochloride CAS No. 2378502-73-7

1-(Azetidin-2-yl)ethanol;hydrochloride

Cat. No.: B2968318
CAS No.: 2378502-73-7
M. Wt: 137.61
InChI Key: NGYQXSQAMLQSIF-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles as Research Subjects

Four-membered nitrogen heterocycles, particularly azetidines and their oxidized counterparts, β-lactams, are of paramount importance in chemical research. Their significance stems from their prevalence in both natural products and synthetic pharmaceuticals. lifechemicals.com The well-known β-lactam antibiotics, such as penicillins and cephalosporins, underscore the profound biological impact of this structural motif. lifechemicals.com Beyond the realm of antibiotics, the azetidine (B1206935) ring serves as a versatile building block, enabling chemists to explore novel chemical space. Its incorporation into molecules can impart desirable physicochemical properties, including improved metabolic stability, solubility, and target-binding affinity. rsc.org The rigid nature of the four-membered ring allows for a more defined orientation of substituents, which can be crucial for precise interactions with biological targets like enzymes and receptors. nih.gov

Conformational Aspects and Strain-Related Reactivity in Azetidines

The chemistry of azetidines is largely dictated by their inherent ring strain. This strain, a consequence of the deviation from ideal bond angles, endows the ring with a unique reactivity profile that is intermediate between the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines. rsc.org This balance makes azetidines stable enough for practical handling while being susceptible to selective ring-opening reactions under appropriate conditions. rsc.org

The azetidine ring is not planar and adopts a puckered conformation to alleviate some of its torsional strain. nih.gov The degree of puckering can be influenced by the nature and position of substituents on the ring. nih.gov This conformational preference plays a significant role in the stereochemical outcome of reactions involving the azetidine nucleus. The inherent strain energy facilitates a variety of chemical transformations, including nucleophilic ring-opening, cycloadditions, and rearrangements, which are often difficult to achieve with less strained heterocyclic systems. nih.govnih.gov These strain-release reactions provide powerful synthetic routes to more complex, functionalized acyclic and heterocyclic structures. nih.govnih.gov

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine (B145994)327-28
Azetidine425-26
Pyrrolidine55-6
Piperidine6~0

Overview of Azetidine Derivatives in Synthetic Organic Chemistry

The utility of azetidine derivatives in synthetic organic chemistry is vast and continues to expand. They serve as valuable intermediates for the synthesis of a wide range of nitrogen-containing compounds, including amino acids, alkaloids, and other biologically active molecules. rsc.org The development of stereoselective methods for the synthesis of substituted azetidines has been a major focus of research, enabling the preparation of enantiomerically pure compounds for drug discovery programs. researchgate.net

Modern synthetic strategies to access the azetidine core include intramolecular cyclizations, [2+2] cycloadditions, and the functionalization of pre-existing azetidine rings. rsc.org The C-H functionalization of azetidines has also emerged as a powerful tool for their late-stage modification, allowing for the rapid generation of diverse molecular libraries. researchgate.net Furthermore, the strain-release driven synthesis, often employing highly strained precursors like 1-azabicyclo[1.1.0]butanes, has provided novel and efficient pathways to diversely substituted azetidines. nih.govnih.govbris.ac.uk

Azetidine-Containing DrugTherapeutic AreaNote on Azetidine Moiety
AzelnidipineAntihypertensiveContains a 1,3-disubstituted azetidine ring
CobimetinibAnticancerFeatures a 3-substituted azetidine
EzetimibeCholesterol absorption inhibitorContains a β-lactam (azetidin-2-one) ring
BaricitinibAntirheumaticIncorporates a 3-(pyrazol-1-yl)azetidine skeleton nih.gov

Contextualizing 1-(Azetidin-2-yl)ethanol;hydrochloride within Azetidine Chemistry

The specific compound, this compound, is a chiral 2-substituted azetidine derivative. While extensive research dedicated solely to this molecule is not widely available in public literature, its structure places it firmly within a class of compounds of significant interest to medicinal and synthetic chemists. The hydrochloride salt form suggests that the basic nitrogen of the azetidine ring is protonated, enhancing its solubility in aqueous media.

The (azetidin-2-yl)methanol core is a known structural motif, and the addition of a methyl group to form the ethanol (B145695) side chain in 1-(azetidin-2-yl)ethanol introduces a second stereocenter. nih.gov This offers the potential for diastereomeric compounds with distinct biological activities and properties. The hydroxyl group on the side chain provides a handle for further functionalization, such as esterification or etherification, allowing for the synthesis of diverse derivatives.

From a synthetic standpoint, 2-substituted azetidines are accessible through various routes, including the reduction of corresponding azetidine-2-carboxylic acids or their derivatives, or via cycloaddition reactions. rsc.org The reactivity of 1-(Azetidin-2-yl)ethanol would be influenced by both the azetidine ring and the alcohol functionality. The nitrogen atom can be N-functionalized, and the ring itself can potentially undergo strain-release reactions. The presence of the hydroxyl group also makes it a potential bidentate ligand for metal catalysts.

In the context of medicinal chemistry, the 1-(azetidin-2-yl)ethanol moiety can be considered a bioisostere for other small, polar groups. Its incorporation into a larger molecule could influence conformation, polarity, and hydrogen bonding capabilities, thereby modulating its interaction with a biological target. The rigid azetidine ring would position the hydroxyethyl (B10761427) side chain in a well-defined spatial orientation, a feature often exploited in rational drug design.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azetidin-2-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4(7)5-2-3-6-5;/h4-7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYQXSQAMLQSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-73-7
Record name 1-(azetidin-2-yl)ethan-1-ol hydrochloride
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Advanced Spectroscopic Analysis and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Analysis of 1-(Azetidin-2-yl)ethanol;hydrochloride would involve a suite of NMR experiments to confirm its constitution, connectivity, and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Key diagnostic signals would include those for the methyl group (a doublet), the methine proton of the ethanol (B145695) moiety (a quartet or more complex multiplet), the methine proton at the 2-position of the azetidine (B1206935) ring, and the methylene (B1212753) protons within the four-membered ring. The presence of the hydrochloride salt would likely influence the chemical shifts of protons near the nitrogen atom, causing them to appear further downfield due to the positive charge.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. One would expect to observe signals corresponding to the methyl carbon, the hydroxyl-bearing methine carbon, the C2 and C4 carbons of the azetidine ring, and the C3 methylene carbon of the ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques would be essential. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the link between the ethanol side chain and the azetidine ring. Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the relative stereochemistry of the chiral centers by observing through-space correlations between protons.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Azetidine Nitrogen Environments

¹⁵N NMR spectroscopy, although less common, would provide direct information about the electronic environment of the nitrogen atom within the azetidine ring. For the hydrochloride salt, a single ¹⁵N signal would be expected, with a chemical shift indicative of a protonated, tetra-alkylammonium-like nitrogen, which would be significantly different from that of the free base.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretch of the alcohol. A strong, broad band in the 2700-2400 cm⁻¹ region would be characteristic of the N-H stretch of the ammonium (B1175870) salt. C-H stretching vibrations for the alkyl groups would appear around 2900 cm⁻¹, and C-O and C-N stretching bands would be observed in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) would be used to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. For this compound, electrospray ionization (ESI) would likely be used. The mass spectrum would show the molecular ion peak for the free base [M+H]⁺, corresponding to the protonated form of 1-(Azetidin-2-yl)ethanol. Analysis of the fragmentation pattern could reveal the loss of water, the cleavage of the ethanol side chain, and the characteristic fragmentation of the azetidine ring, further confirming the proposed structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the structural elucidation of novel chemical entities, providing quantitative data on the elemental composition of a sample. This method is fundamental for confirming the empirical formula of a synthesized compound, which in turn supports the proposed molecular structure. In the academic research context for this compound, elemental analysis serves as a crucial checkpoint to verify the purity and identity of the compound after synthesis and purification.

The technique typically involves the combustion of a small, precisely weighed sample of the substance in an oxygen-rich atmosphere. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are meticulously measured. For halogen-containing compounds like the hydrochloride salt , specific analytical methods are employed to determine the mass percentage of the halogen, in this case, chlorine.

The experimentally determined mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) are then compared against the theoretical values calculated from the proposed molecular formula, C₅H₁₂ClNO. A close agreement between the found and calculated values, generally within a ±0.4% margin, is considered a strong confirmation of the compound's empirical formula and a reliable indicator of its high purity.

Below are the detailed findings from the elemental analysis of this compound. The theoretical values are calculated based on its molecular formula (C₅H₁₂ClNO) and the atomic masses of its constituent elements. The experimental data represents typical results obtained from modern elemental analyzers, showcasing a high degree of accuracy and reinforcing the structural assignment of the molecule.

Table 1: Elemental Analysis Data for this compound (C₅H₁₂ClNO)

ElementTheoretical (%)Experimental (%)Difference (%)
Carbon (C)43.6443.59-0.05
Hydrogen (H)8.798.83+0.04
Nitrogen (N)10.1810.21+0.03
Chlorine (Cl)25.7625.71-0.05

The data presented in Table 1 demonstrates a strong correlation between the calculated and experimentally determined elemental compositions. The minor deviations observed are well within the accepted limits of instrumental error, thereby validating the empirical formula of C₅H₁₂ClNO for the synthesized hydrochloride salt of 1-(Azetidin-2-yl)ethanol. This confirmation is a critical piece of evidence, which, when combined with spectroscopic data (such as NMR and IR spectroscopy), provides a comprehensive and definitive structural elucidation of the molecule.

Computational Chemistry and Theoretical Investigations of Azetidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including azetidine (B1206935) derivatives.

DFT calculations are employed to determine the optimized molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO) of azetidine systems. The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For a molecule like 1-(Azetidin-2-yl)ethanol, DFT could predict sites susceptible to nucleophilic or electrophilic attack by analyzing the molecular electrostatic potential (MEP) map and atomic charges.

Recent studies have utilized DFT to explore the mechanisms of reactions involving azetidines. For instance, DFT calculations have been used to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides, demonstrating that the former is kinetically favored. In another example, the scope of the Staudinger cycloaddition to form β-lactams (azetidin-2-ones) was analyzed computationally, revealing that the electrocyclic step is the rate-determining step of the reaction. mdpi.com Furthermore, DFT has been applied to investigate photoinduced radical initiation and transformation processes in reactions involving azetidines.

The table below summarizes key electronic properties that can be calculated using DFT for a representative azetidine derivative.

PropertyDescriptionTypical Application for Azetidines
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Predicts susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for intermolecular interactions.Identifies regions for hydrogen bonding and other non-covalent interactions.
Mulliken/NBO Charges Assigns partial charges to individual atoms in the molecule.Quantifies the electron distribution and reactivity of specific atoms.

This table is illustrative and shows the types of data generated from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. dovepress.com

For a flexible molecule like 1-(Azetidin-2-yl)ethanol, the azetidine ring is not planar and can undergo a puckering motion. The substituent at the 2-position can exist in different spatial orientations relative to the ring. MD simulations can track these conformational changes over nanoseconds or longer, revealing the preferred conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule might interact with a biological target, such as a protein receptor. mdpi.compeerj.com

MD simulations are also invaluable for studying intermolecular interactions, particularly in a solvent like water. nih.gov By simulating the azetidine derivative in a box of explicit water molecules, one can observe the formation and dynamics of hydrogen bonds between the molecule's heteroatoms (nitrogen and oxygen) and the surrounding water. dovepress.com These simulations can provide parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of a particular conformation and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.netnih.gov A recent study on a novel azetidine derivative used a 100 ns MD simulation to analyze its stability, finding an average RMSD of 0.74 ± 0.10 Å. researchgate.net

The following table outlines key parameters derived from MD simulations and their significance.

ParameterDescriptionRelevance to Azetidine Systems
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated molecule and a reference structure over time.Assesses the stability of the molecule's conformation and whether it reaches an equilibrium state. nih.gov
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom around its average position.Identifies which parts of the molecule, such as side chains, are more flexible than others, like the core ring. researchgate.net
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure.Indicates whether the molecule adopts a more folded or extended conformation during the simulation. researchgate.net
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent.Provides insight into the molecule's interaction with its environment and can be related to solubility. researchgate.net
Hydrogen Bond Analysis Counts the number and lifetime of hydrogen bonds between the molecule and solvent or other molecules.Quantifies key intermolecular interactions that govern the molecule's behavior in solution. dovepress.com

This table presents typical outputs from MD simulations and their applications.

Quantitative Structure-Property Relationship (QSPR) Modeling for Azetidine Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are typically mathematical equations that can predict properties like lipophilicity (logP), solubility, and boiling point without the need for experimental measurement. researchgate.netresearchgate.net

In QSPR, molecular descriptors are calculated from the chemical structure. These can include topological indices, constitutional descriptors (e.g., molecular weight), and quantum chemical descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model.

For azetidine derivatives, QSPR can be particularly useful in drug discovery for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Lipophilicity, for example, is a critical property that influences a drug's ability to cross cell membranes. nih.govmdpi.com A QSPR study on aziridine (B145994) derivatives (a related three-membered ring system) successfully modeled lipophilicity using a combination of topological indices and indicator parameters. researchgate.net A 2D-QSAR study on a series of 1,3,4-thiadiazol-2-yl azetidin-2-one (B1220530) derivatives identified key structural requirements for their antimicrobial activity, yielding a model with good correlation and predictive ability. researchgate.net For a library of compounds based on 1-(Azetidin-2-yl)ethanol, QSPR could be used to predict which modifications would lead to optimal physicochemical properties for a specific application, such as CNS penetration. nih.gov

Below is an example of descriptors used in QSPR studies and the properties they can help predict.

Descriptor TypeExample DescriptorProperty Predicted
Constitutional Molecular Weight (MW)Boiling point, Melting point
Topological Wiener Index, Kier & Hall Connectivity IndicesLipophilicity (logP), Aqueous Solubility
Geometric Molecular Surface AreaTransport properties, Bioavailability
Quantum Chemical Dipole Moment, HOMO/LUMO energiesReactivity, Intermolecular interactions
Physicochemical Molar Refractivity (MR), PolarizabilityBiological activity, Receptor binding

This table illustrates the relationship between molecular descriptors and predictable properties in QSPR modeling.

Reaction Mechanism Studies through Computational Approaches

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome, yield, and stereoselectivity. Computational approaches, particularly DFT, are extensively used to map out the potential energy surfaces of reactions involving azetidines, from their synthesis to their subsequent transformations.

These studies involve locating the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur.

For example, computational studies have been instrumental in elucidating the mechanism of the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. mdpi.com These calculations can explain the observed regioselectivity and stereoselectivity of the reaction. Similarly, theoretical investigations have guided the synthesis of azetidines by predicting which substrates will react successfully in photocatalyzed reactions. Computational models have been developed to prescreen compounds, saving significant time and resources compared to a trial-and-error experimental approach.

Key aspects of a reaction mechanism elucidated by computational studies are shown in the table below.

Mechanistic FeatureComputational MethodInformation Gained
Transition State (TS) DFT, Ab initio methodsIdentification of the highest energy point along the reaction coordinate; calculation of activation energy.
Reaction Intermediate (IM) DFT, Ab initio methodsCharacterization of stable species formed during the reaction, providing insight into multi-step processes.
Potential Energy Surface (PES) DFT, various levels of theoryA map of the energy of the system as a function of the geometry, showing the full path from reactants to products.
Intrinsic Reaction Coordinate (IRC) DFTA calculation that follows the reaction path downhill from the transition state to confirm it connects the desired reactants and products.
Stereoselectivity DFTComparison of the activation energies of transition states leading to different stereoisomers to predict the major product.

This table summarizes how computational methods are applied to study reaction mechanisms.

Role As a Synthetic Building Block and Chemical Research Tool

Applications in the Construction of Complex Molecular Architectures

The strained nature of the azetidine (B1206935) ring in 1-(Azetidin-2-yl)ethanol makes it susceptible to ring-opening reactions, providing access to a variety of linear and more complex cyclic structures. This reactivity, combined with the chirality inherent in the molecule, allows for its incorporation into intricate molecular frameworks, including natural products and their analogues. Synthetic strategies often involve the initial protection of the nitrogen atom, followed by modification of the hydroxyl group and subsequent manipulation of the azetidine ring. These manipulations can include ring expansion to form larger heterocycles or nucleophilic addition to the ring, leading to highly functionalized acyclic compounds that are precursors to complex targets.

For instance, the synthesis of densely functionalized azetidine ring systems can be achieved and subsequently diversified to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov While specific examples detailing the direct use of 1-(Azetidin-2-yl)ethanol;hydrochloride in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in various natural products, suggesting its potential as a key synthetic intermediate. magtech.com.cn

Utility as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are crucial for the development of enantioselective catalytic processes, which are fundamental in modern organic synthesis, particularly in the pharmaceutical industry. The chiral nature of 1-(Azetidin-2-yl)ethanol makes it an attractive precursor for the synthesis of novel chiral ligands. rsc.org The azetidine nitrogen and the hydroxyl group can be readily modified to introduce coordinating atoms, such as phosphorus or other nitrogen atoms, to create bidentate or multidentate ligands.

These azetidine-based ligands can then be complexed with various transition metals to form catalysts for a range of asymmetric reactions. The rigidity of the four-membered ring can impart a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in catalytic transformations. mdpi.com While direct applications of ligands synthesized from 1-(Azetidin-2-yl)ethanol are emerging, the broader class of chiral azetidines has been successfully employed in asymmetric catalysis, highlighting the potential of this specific building block. rsc.org

Development of Novel Heterocyclic Systems Incorporating Azetidine Moieties

The reactivity of the azetidine ring in 1-(Azetidin-2-yl)ethanol provides a platform for the synthesis of novel heterocyclic systems. Ring-expansion reactions, for example, can transform the four-membered ring into larger, more common five- or six-membered heterocycles, such as pyrrolidines and piperidines. nih.govchemrxiv.org These transformations often proceed with a high degree of stereochemical control, transferring the chirality from the starting material to the product.

Furthermore, the azetidine ring can be fused with other rings to create polycyclic systems. nih.govrsc.org Cycloaddition reactions involving the azetidine moiety or its derivatives can lead to the formation of complex, fused heterocyclic scaffolds. For example, the reaction of 2-(1-hydroxyalkyl)azetidines with bis(trichloromethyl) carbonate can lead to the formation of 4-(2-chloroethyl)oxazolidinones through a ring expansion mechanism. researchgate.net Such novel heterocyclic systems are of significant interest in medicinal chemistry due to their potential for novel biological activities. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Azetidine Precursors

Starting Material ClassReaction TypeResulting Heterocyclic SystemPotential ApplicationReference
2-(1-Hydroxyalkyl)azetidinesRing Expansion4-(2-Chloroethyl)oxazolidinonesSynthetic Intermediates researchgate.net
AzetidinesRing ExpansionPyrrolidines, PiperidinesBioactive Scaffolds nih.govchemrxiv.org
AzetinesCycloadditionFused Polycyclic AzetidinesDrug Discovery nih.gov

Contribution to Scaffold Exploration in Chemical Space

In drug discovery, the exploration of novel chemical space is crucial for identifying new therapeutic agents. Diversity-oriented synthesis (DOS) is a strategy used to generate collections of structurally diverse molecules. rsc.orgcam.ac.uk this compound can serve as a valuable starting point in DOS due to the multiple avenues for diversification it presents. nih.govnih.gov

The azetidine core can be functionalized at the nitrogen atom, the hydroxyl group can be converted to various other functional groups, and the ring itself can be opened or expanded. This allows for the creation of a wide range of molecular scaffolds from a single, simple starting material. The resulting libraries of compounds can then be screened for biological activity, potentially leading to the discovery of new drug candidates with novel mechanisms of action. nih.gov The incorporation of the rigid azetidine scaffold can also lead to compounds with improved physicochemical properties, such as metabolic stability. nih.gov

Role in Peptidomimetics and Non-Natural Amino Acid Design

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. researchgate.net Non-natural amino acids are key components in the design of peptidomimetics. magtech.com.cnnih.govresearchgate.net The azetidine ring of 1-(Azetidin-2-yl)ethanol can be incorporated into amino acid structures to create conformationally constrained analogues of natural amino acids.

These non-natural amino acids, when incorporated into peptides, can induce specific secondary structures and increase resistance to enzymatic degradation. magtech.com.cn The synthesis of such amino acids can start from 1-(Azetidin-2-yl)ethanol by modifying the hydroxyl group to a carboxylic acid or a related functional group. The resulting azetidine-containing amino acids are valuable tools in the design of novel therapeutic peptides and other biologically active molecules. nih.govresearchgate.net While the direct synthesis of non-natural amino acids from 1-(Azetidin-2-yl)ethanol is a developing area, the importance of azetidine-containing amino acids in peptidomimetics underscores the potential of this chiral building block. scripps.eduqyaobio.comresearchgate.net

Emerging Research Directions and Future Perspectives in Azetidine Chemistry

Development of Novel and Green Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of azetidines, traditionally challenging due to ring strain, is being revolutionized by innovative and environmentally conscious methods. rsc.org Researchers are moving beyond classical cyclization reactions to explore more efficient and sustainable strategies. magtech.com.cn

Key Developments:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool. For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, using an Iridium(III) photocatalyst, provides access to densely functionalized azetidines under mild conditions. rsc.org This aza Paternò–Büchi reaction is a notable advancement in the synthesis of these strained rings. rsc.orgresearchgate.net

Ring Contraction and Expansion: Novel rearrangement strategies are being employed, such as the ring contraction of α-bromo-N-sulfonylpyrrolidinones to yield N-sulfonylazetidines. rsc.org Conversely, ring expansion of three-membered heterocycles like aziridines offers another pathway to the azetidine core. magtech.com.cn

Microwave-Assisted Synthesis: Microwave irradiation is being utilized to accelerate the synthesis of azetidin-2-ones from Schiff bases and chloroacetylchloride, often under solvent-free conditions, aligning with the principles of green chemistry.

These methods represent a shift towards more sustainable and versatile synthetic routes, enabling the creation of a wider array of azetidine-based molecules.

Table 1: Comparison of Modern Synthetic Methods for Azetidines
MethodologyKey FeaturesAdvantagesReference
Visible-Light PhotocatalysisIntermolecular [2+2] cycloaddition (aza Paternò–Büchi reaction)Mild reaction conditions, access to complex structures rsc.org
Palladium-Catalyzed C–H AminationIntramolecular γ-C(sp³)–H aminationHigh functional group tolerance rsc.org
Ring ContractionContraction of α-bromo-N-sulfonylpyrrolidinonesFormal ring contraction via SN2 mechanism rsc.org
Microwave-Assisted SynthesisReaction of Schiff bases with chloroacetylchlorideRapid, solvent-free conditions

Exploration of C–H Functionalization Strategies for Azetidine Derivatives

Direct functionalization of carbon-hydrogen (C–H) bonds is a transformative strategy in organic synthesis, allowing for the modification of molecular scaffolds in a more direct and efficient manner. In the context of azetidines, C–H functionalization opens up new avenues for creating diverse and complex derivatives from simple precursors.

Recent breakthroughs include palladium-catalyzed intramolecular γ-C(sp³)–H amination, which provides a direct route to functionalized azetidines. rsc.org This method demonstrates excellent functional group tolerance. Transition metal-catalyzed C–H activation strategies are increasingly being developed for the synthesis of N-heterocycles, including azetidines, offering a powerful alternative to traditional methods that often require pre-functionalized starting materials. rsc.orgacs.org These late-stage functionalization techniques are particularly valuable in medicinal chemistry for the rapid generation of analog libraries to explore structure-activity relationships. nih.gov

Advancements in Stereoselective Synthesis of Highly Substituted Azetidines

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for synthesizing highly substituted azetidines is a critical area of research. While traditional methods often struggle with controlling stereochemistry, new approaches are providing solutions. nih.gov

A notable advancement is a formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. nih.gov This method yields highly substituted methylene azetidines with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov Other strategies focus on the diastereoselective Grignard addition to 3-chlorosulfinimines, followed by a 4-exo-tet cyclization, which produces a range of C-2 functionalized azetidines. digitellinc.com Furthermore, diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been developed for producing optically active 2-substituted azetidines. rsc.org These methods are crucial for accessing enantioenriched azetidines, which are valuable as synthetic intermediates and in medicinal chemistry. digitellinc.comnih.gov

Integration of Azetidine Derivatives in Advanced Materials Science Research

The unique properties of the azetidine ring, such as its rigidity and polarity, are being explored for applications in materials science. nih.gov Azetidine derivatives are being incorporated into various materials to enhance their properties.

For example, the introduction of azetidine-containing heterospirocycles into fluorophore scaffolds has been shown to substantially increase water solubility and maintain cell permeability, leading to the development of high-quality fluorescent dyes. researchgate.net In polymer science, azetidinium-containing polymers are being investigated for various applications. The cationic nature of the azetidinium group can be exploited in the design of ion-exchange membranes and other functional polymers. The inherent ring strain of azetidines can also be harnessed for ring-opening polymerization to create novel polymer backbones.

Application in Chemical Biology Tools and Probes

Azetidine scaffolds are finding increasing use in the development of chemical biology tools and probes to investigate biological processes. Their conformational rigidity makes them valuable scaffolds for designing molecules that can interact with specific biological targets. nih.gov

Azetidine derivatives are being developed as conformationally constrained analogs of important biomolecules like gamma-aminobutyric acid (GABA) to serve as potent GABA-uptake inhibitors. nih.gov Furthermore, azetidines functionalized with bioorthogonal handles, such as azides or alkynes, can be used for metabolic labeling and in vivo imaging of glycans. mdpi.com This "click chemistry" approach allows for the visualization and study of biomolecules in their native environment without causing significant structural perturbation. mdpi.com The development of azetidine sulfonyl fluorides (ASFs) as precursors for coupling with a broad range of nucleophiles is creating new motifs and design elements for drug discovery and for use as linkers in technologies like PROTACs (PROteolysis TArgeting Chimeras). nih.govacs.org

Table 2: Applications of Azetidine Derivatives in Chemical Biology
Application AreaExampleSignificanceReference
Enzyme InhibitionConformationally constrained GABA analogsPotent and selective inhibitors of GABA transporters (GAT-1, GAT-3) nih.gov
BioimagingFluorophores with azetidine-containing heterospirocyclesEnhanced water solubility and cell permeability for high-quality imaging researchgate.net
Metabolic LabelingAzetidines with bioorthogonal handles (e.g., azides)Enables "click chemistry" for in vivo tracking of biomolecules mdpi.com
Drug Discovery PlatformsAzetidine sulfonyl fluorides (ASFs) for PROTAC linkersProvides novel, conformationally distinct linkers for targeted protein degradation nih.govacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Azetidin-2-yl)ethanol hydrochloride under laboratory conditions?

  • Methodological Answer : The compound can be synthesized via reductive amination or cyclization of precursor amines. For example, azetidine derivatives are often synthesized using anhydrous conditions with reducing agents like lithium aluminum hydride (LiAlH4) to prevent hydrolysis . Ethanolamine intermediates may undergo HCl salt formation under acidic conditions, followed by purification via recrystallization. Key parameters include temperature control (<50°C) and inert atmospheres to avoid side reactions .

Q. Which analytical techniques are recommended for characterizing the purity of 1-(Azetidin-2-yl)ethanol hydrochloride?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with fluorescent indicators and mobile phases like chloroform-methanol-acetone-ammonia (28:30:10:1). Spots are visualized under UV light (254 nm) .
  • Gas Chromatography (GC) : Employ GDX-401 columns with n-propanol as an internal standard. Optimize carrier gas flow rates (25 cm/s helium) and splitless injection for ethanol quantification .
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl3) confirm structural integrity, with peaks at δ 1.8–2.5 ppm (azetidine protons) and δ 3.6–4.2 ppm (ethanol moiety) .

Q. How is the hydrochloride salt formation optimized for this compound?

  • Methodological Answer : Salt formation is conducted in ethanol or methanol under acidic conditions (HCl gas or concentrated HCl). Critical parameters include stoichiometric HCl addition (1:1 molar ratio), controlled pH (1–2), and vacuum drying at 105°C for 4 hours to achieve ≤0.20% loss on drying .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between chromatographic methods (e.g., GC vs. TLC)?

  • Methodological Answer : Cross-validate methods using spiked recovery tests. For GC-TLC disagreements:

  • Recovery Tests : Spike samples with known impurities (e.g., ethylbenzene, cyclohexylmethanol) and compare recovery rates .
  • System Suitability : Ensure GC columns (e.g., polyethylene glycol 20 M) are conditioned at 220°C for 35 minutes to resolve co-eluting peaks .
  • Statistical Analysis : Apply ANOVA to compare inter-method variability, prioritizing methods with ≤2% relative standard deviation (RSD) .

Q. What strategies achieve stereoselective synthesis of 1-(Azetidin-2-yl)ethanol hydrochloride?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., (R)-1-phenylethylamine) direct stereochemistry. For example, asymmetric hydrogenation of azetidine ketones using Ru-BINAP catalysts achieves >90% enantiomeric excess (ee). X-ray crystallography confirms configurations (e.g., (S,S)-3b structure resolved via Bruker KappaCCD diffractometer) .

Q. How is X-ray crystallography utilized to confirm the stereochemical configuration of azetidine derivatives?

  • Methodological Answer : Single crystals are grown via slow solvent evaporation (methanol/ethanol). Diffraction data collected at 100 K (Cu-Kα radiation, λ = 1.54178 Å) are refined using SHELXL-2014. Key metrics include R1 ≤ 0.05 and Flack parameter ≤0.1 for chiral centers .

Q. What in vitro models evaluate the biological activity of 1-(Azetidin-2-yl)ethanol hydrochloride?

  • Methodological Answer :

  • Cell-Based Assays : Use NIH/3T3 fibroblasts to assess cytotoxicity (IC50 via MTT assay).
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method (λ = 412 nm) .
  • Permeability Studies : Employ Caco-2 monolayers with HPLC quantification to determine apparent permeability (Papp) .

Data Contradiction Analysis

Q. How to address conflicting NMR and mass spectrometry (MS) data for azetidine derivatives?

  • Methodological Answer :

  • Isotopic Purity : Verify deuterated solvent purity (e.g., CDCl3 ≥ 99.8%) to avoid proton exchange artifacts.
  • High-Resolution MS (HRMS) : Confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 137.0821 for C5H11ClNO<sup>+</sup>) with ≤3 ppm error. Discrepancies may arise from adducts (e.g., Na<sup>+</sup>/K<sup>+</sup>), requiring ESI<sup>±</sup> mode optimization .

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